N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide
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Overview
Description
N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 4-phenoxyaniline with thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenoxyphenyl and thiazolyl groups play crucial roles in these interactions, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Phenoxyphenyl)thiazol-2-ol
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol
- 4-(4-Methoxyphenyl)-1,3-thiazol-2-ol
Uniqueness
N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide stands out due to its unique oxalamide linkage, which imparts distinct chemical and biological properties. This linkage differentiates it from other similar compounds, making it a valuable candidate for various applications .
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-15(16(22)20-17-18-10-11-24-17)19-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTYMJJCOCCTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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